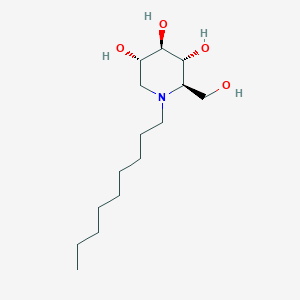

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as piperidines .

Molecular Structure Analysis

The molecular structure analysis of this compound could involve techniques such as FT-IR, FT-Raman, and UV-Vis spectroscopy . These techniques can provide valuable information about the compound’s structure and its electronic properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques and calculations. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed . Spectroscopic techniques can also be used to investigate the compound’s properties .Applications De Recherche Scientifique

N-Nonyldeoxynojirimycin (NN-DNJ) Applications in Scientific Research

Biomedicine α-Glucosidase Inhibition: NN-DNJ exhibits strong inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates. This property makes it a potential therapeutic agent for treating disorders like diabetes mellitus, where controlling blood sugar levels is crucial .

Functional Foods: Due to its α-glucosidase inhibitory activity, NN-DNJ can be incorporated into functional foods aimed at managing blood glucose levels, providing a dietary means of supporting diabetic treatment .

Glycogen Storage Diseases: NN-DNJ has been shown to inhibit liver glycogen breakdown in vivo, suggesting its use in managing glycogen storage diseases where excessive glycogen breakdown leads to harmful effects .

Industrial Biotechnology: The efficient production of NN-DNJ through microbial fermentation opens avenues for its large-scale application in various industries, including pharmaceuticals and food production .

Mécanisme D'action

Target of Action

NN-DNJ primarily targets Maltase-Glucoamylase (MGAM) . MGAM is an enzyme that plays a crucial role in the final steps of digestion of starch and glycogen . It also inhibits acid α-glucosidase and α-1,6-glucosidase .

Mode of Action

NN-DNJ acts as a glucosidase inhibitor , specifically inhibiting acid α-glucosidase and α-1,6-glucosidase . It binds to these enzymes and prevents them from breaking down complex sugars into simpler sugars . This inhibition can lead to an increase in hepatic glycogen levels in fasted mice and gastrocnemius muscle glycogen levels in both fasted and fed mice .

Biochemical Pathways

The inhibition of glucosidase enzymes by NN-DNJ affects the carbohydrate metabolism pathway . By preventing the breakdown of complex sugars, it disrupts the normal digestion and absorption of carbohydrates, leading to an accumulation of undigested sugars. This can have downstream effects on energy production and storage processes in the body .

Pharmacokinetics

It is known that the absorption rate of dnj decreases when dnj and cmcna are concomitantly ingested in rats, leading to an improved antihyperglycemic effect .

Result of Action

The inhibition of glucosidase enzymes by NN-DNJ leads to an increase in hepatic glycogen levels in fasted mice and gastrocnemius muscle glycogen levels in both fasted and fed mice . This can potentially lead to changes in energy utilization and storage in the body. Additionally, NN-DNJ has been shown to have antiviral properties, inhibiting the replication of certain viruses .

Action Environment

The action of NN-DNJ can be influenced by various environmental factors. For example, the presence of other compounds, such as CMCNa, can affect the absorption and thus the effectiveness of NN-DNJ . Furthermore, the pH of the environment can influence the stability and efficacy of NN-DNJ .

Propriétés

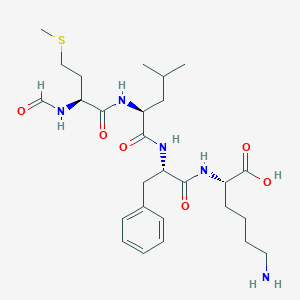

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCEGKYKXESFF-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333407 | |

| Record name | NN-DNJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |

CAS RN |

81117-35-3 | |

| Record name | NN-DNJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-Nonyl)-1-deoxynojirimycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

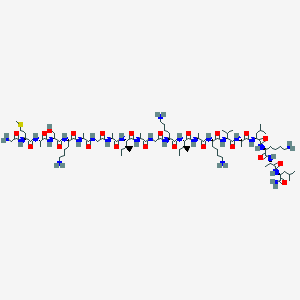

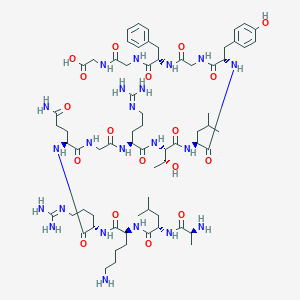

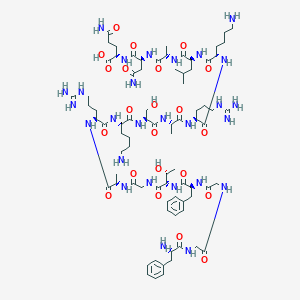

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does NN-DNJ exert its antiviral effects?

A1: NN-DNJ primarily acts by inhibiting α-glucosidases I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for N-linked glycosylation. This process involves attaching glycan chains to newly synthesized proteins. By inhibiting α-glucosidases, NN-DNJ disrupts the proper folding and processing of viral glycoproteins, ultimately hindering viral assembly and secretion. [, , , ]

Q2: What are the downstream effects of NN-DNJ's inhibition of α-glucosidases?

A2: The disruption of N-linked glycosylation by NN-DNJ leads to several downstream effects:

- Misfolding and Retention of Viral Proteins: Viral glycoproteins, crucial for viral attachment, entry, and fusion, fail to fold correctly in the ER and are targeted for degradation. [, , , ]

- Reduced Viral Assembly and Budding: The lack of properly folded glycoproteins hinders the assembly of new viral particles and their subsequent release from infected cells. [, , , ]

- Reduced Infectivity: The secreted viral particles often exhibit reduced infectivity due to the absence or malfunctioning of crucial glycoproteins. [, , , ]

Q3: Are there other mechanisms of action for NN-DNJ beyond α-glucosidase inhibition?

A3: Interestingly, research suggests that NN-DNJ may possess additional antiviral mechanisms independent of its effect on α-glucosidases. For instance, studies on Hepatitis B Virus (HBV) suggest NN-DNJ might interfere with viral encapsidation, a process occurring before viral envelopment. This implies a potential target beyond glycoprotein processing. []

Q4: What is the molecular formula and weight of NN-DNJ?

A4: The molecular formula of NN-DNJ is C15H31NO5, and its molecular weight is 305.41 g/mol.

Q5: Is there any available spectroscopic data for NN-DNJ?

A5: While the provided research excerpts do not delve into detailed spectroscopic analysis of NN-DNJ, standard characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of synthesized compounds.

Q6: How does modifying the alkyl side chain of deoxynojirimycin (DNJ) affect its antiviral activity?

A6: Research demonstrates that modifying the alkyl side chain of DNJ significantly influences its antiviral potency and selectivity. NN-DNJ, with its nine-carbon alkyl chain, exhibits higher potency against viruses like HBV and BVDV compared to its non-alkylated counterpart, DNJ. Further modifications, such as branching and cyclization of the side chain, have also been explored, with some derivatives showing improved selectivity indices. []

Q7: Can you provide specific examples of NN-DNJ analogues with altered side chains and their impact on antiviral activity?

A7: Certainly, studies exploring side chain modifications of NN-DNJ have yielded promising results:

- N-methoxy-nonyl-DNJ: This analogue demonstrated higher potency against BVDV and HBV compared to NN-DNJ, with activity in the micromolar range. []

- N-butyl-cyclohexyl DNJ: This derivative also displayed an improved selectivity index against BVDV and HBV compared to NN-DNJ. []

Q8: What in vitro models have been used to study the antiviral activity of NN-DNJ?

A8: Researchers have employed various in vitro cell culture models to investigate the efficacy of NN-DNJ against different viruses. These include:

- Human hepatoma carcinoma cell lines (HepG2 2,2,15) for studying HBV. [, ]

- Madin-Darby bovine kidney (MDBK) cells for studying BVDV as a surrogate model for HCV. [, ]

- Human neuroblastoma cells (BE(2)-C) for examining the toxicity of α-synuclein, a protein implicated in Parkinson's disease. []

Q9: What are the key findings from in vivo studies on NN-DNJ?

A9: In vivo studies, primarily using animal models, have provided valuable insights into the therapeutic potential of NN-DNJ:

- Woodchuck Model of Chronic HBV Infection: Oral administration of NN-DNJ demonstrated antiviral activity in this model. []

- Mouse Model of Dengue Virus Infection: NN-DNJ significantly reduced viral replication and suppressed the inflammatory response in this model, highlighting its potential for treating dengue fever. []

- Mouse Model of Gaucher Disease: NN-DNJ, acting as a pharmacological chaperone, increased the activity of the deficient enzyme β-glucocerebrosidase, suggesting its therapeutic potential for this lysosomal storage disorder. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.